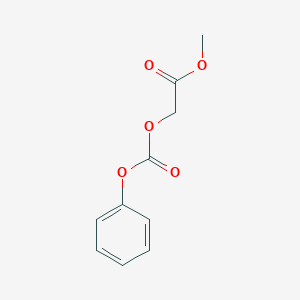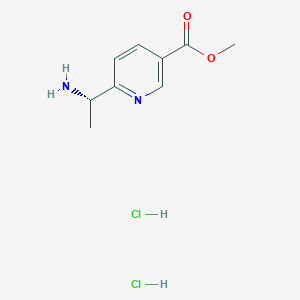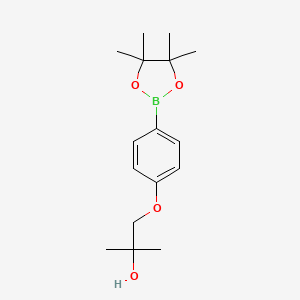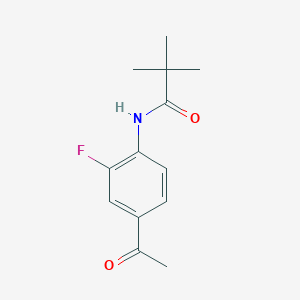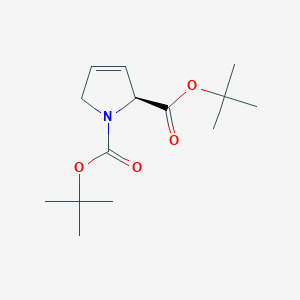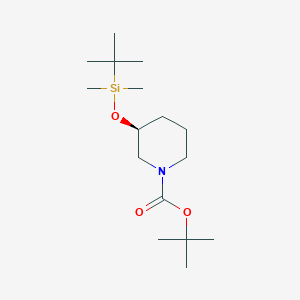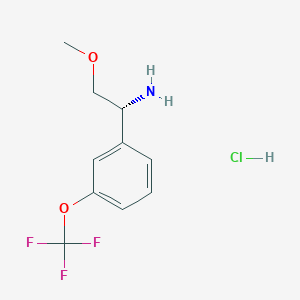
(R)-2-Methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride is a chiral amine compound that features a trifluoromethoxy group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride typically involves the use of transaminase-mediated chiral selective synthesis. This method utilizes transaminases, such as ATA-025, to carry out the chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to produce the desired amine . The reaction conditions are optimized to achieve maximum conversion and yield, with parameters such as enzyme loading, substrate loading, temperature, and pH being carefully controlled .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts like transaminases in an industrial setting allows for a more environmentally friendly and efficient production process.
Chemical Reactions Analysis
Types of Reactions
®-2-Methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
®-2-Methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying enzyme-catalyzed reactions and chiral selectivity.
Medicine: It has potential pharmacological properties and is used in the development of new drugs.
Industry: It is employed in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its binding affinity to certain receptors, leading to its pharmacological effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
- ®-1-(3-(Trifluoromethoxy)phenyl)ethanamine
- (S)-1-(3-(Trifluoromethoxy)phenyl)ethanamine
- 1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine hydrochloride
Uniqueness
®-2-Methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of both methoxy and trifluoromethoxy groups. These structural features contribute to its distinct pharmacological properties and its utility in various scientific research applications.
Properties
IUPAC Name |
(1R)-2-methoxy-1-[3-(trifluoromethoxy)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2.ClH/c1-15-6-9(14)7-3-2-4-8(5-7)16-10(11,12)13;/h2-5,9H,6,14H2,1H3;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFANYDTAOBZOX-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC(=CC=C1)OC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](C1=CC(=CC=C1)OC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
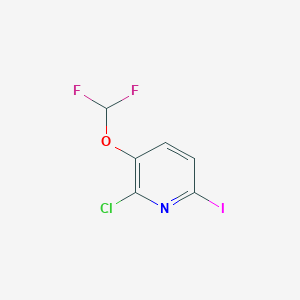
![6-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8105579.png)
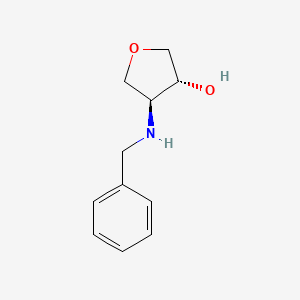
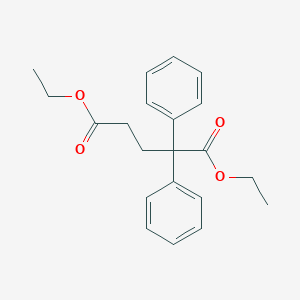
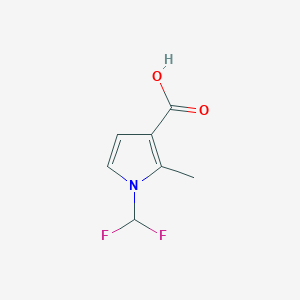

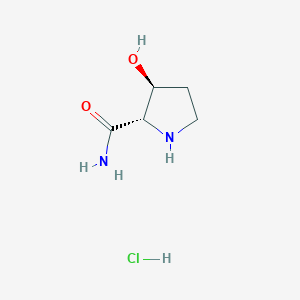
![(S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B8105612.png)
